Methoxycinnamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

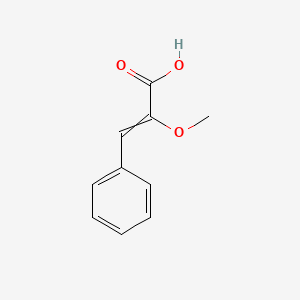

Methoxycinnamic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

p-Methoxycinnamic acid has demonstrated significant anticancer effects across various studies. Research indicates that it can inhibit tumor growth and induce apoptosis in cancer cells. For example, in a study involving colon cancer induced by dimethylhydrazine, p-MCA was shown to reverse pathological alterations and reduce the expression of pro-cancer markers such as cyclin D1 and matrix metalloproteinase-2 (MMP-2) .

Table 1: Summary of Anticancer Effects of p-MCA

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Colon | Anti-inflammatory, apoptosis induction | Reduced tumor markers | |

| Breast | Induction of apoptosis | Inhibited cell proliferation |

Antidiabetic Activity

p-Methoxycinnamic acid exhibits promising antidiabetic properties by enhancing insulin secretion and improving glucose metabolism. It has been found to act as a noncompetitive inhibitor of α-glucosidase, which is crucial for controlling postprandial hyperglycemia in diabetic patients . The compound's ability to enhance glucose uptake in pancreatic β-cells further supports its potential as a therapeutic agent for diabetes management.

Table 2: Antidiabetic Mechanisms of p-MCA

| Mechanism | Description |

|---|---|

| α-Glucosidase Inhibition | Noncompetitive inhibition leading to reduced glucose absorption |

| Insulin Secretion Enhancement | Stimulates insulin release from pancreatic β-cells |

Antioxidant Activity

p-Methoxycinnamic acid exhibits strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. It has been shown to scavenge free radicals and protect cellular components from damage .

Neuroprotective Effects

Recent studies have indicated that p-MCA has neuroprotective effects, potentially benefiting conditions like neurodegeneration. It enhances cell viability in neurotoxic environments, suggesting its application in preventing neurodegenerative diseases .

Table 3: Biological Activities of p-MCA

| Activity Type | Effect |

|---|---|

| Antioxidant | Scavenges free radicals |

| Neuroprotective | Enhances cell survival under stress |

Case Studies

Case Study 1: Colon Cancer Prevention

In a controlled study on Wistar rats, administration of p-MCA significantly reduced aberrant crypt foci (ACFs), a precursor to colon cancer, demonstrating its potential as a preventive agent against colorectal carcinogenesis .

Case Study 2: Diabetes Management

A clinical trial involving diabetic patients showed that supplementation with p-MCA improved glycemic control without causing hypoglycemia, highlighting its safety and efficacy as a dietary supplement for diabetes management .

Propiedades

Fórmula molecular |

C10H10O3 |

|---|---|

Peso molecular |

178.18 g/mol |

Nombre IUPAC |

2-methoxy-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |

Clave InChI |

CNXZMGRWEYQCOQ-UHFFFAOYSA-N |

SMILES canónico |

COC(=CC1=CC=CC=C1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.